N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring a benzimidazole core connected via an amino-oxoethyl linker to a benzodioxine carboxamide group. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in enzyme inhibition, while the benzodioxine group may enhance solubility or modulate electronic properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(22-18-20-11-5-1-2-6-12(11)21-18)9-19-17(24)15-10-25-13-7-3-4-8-14(13)26-15/h1-8,15H,9-10H2,(H,19,24)(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICLMRDLUEFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multiple steps. One common method is the cyclocarbonylation of 1,2-diaminobenzenes, which can be achieved using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . The reaction conditions typically require high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product. Industrial production methods often involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazolone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial, antifungal, and antidiabetic agent . In medicine, it is being investigated for its role as a histamine H3-receptor antagonist and its ability to inhibit tubulin polymerization . In industry, it is used in the fabrication of organic thin film transistors, polymeric solar cells, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . Additionally, its ability to inhibit tubulin polymerization involves binding to tubulin, preventing its assembly into microtubules, which is crucial for cell division and intracellular transport .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
